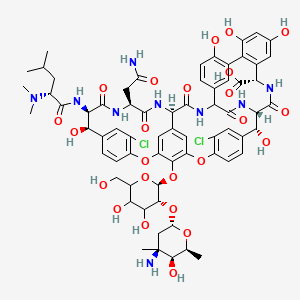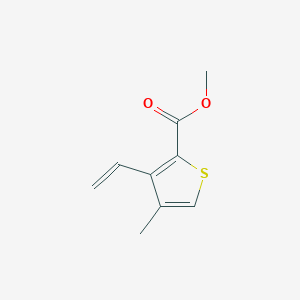
1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and a prop-2-ynyl group attached to the nitrogen at position 3. The imidazolidine ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable alkyne in the presence of a nickel catalyst. The reaction proceeds through a series of steps including addition, tautomerization, and cyclization to form the desired imidazolidine ring .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis routes that ensure high yield and purity. The process may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale up production.
化学反応の分析
Types of Reactions: 1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the addition of hydrogen atoms.
Substitution: The prop-2-ynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit cytoplasmic Mur ligases, leading to antimicrobial effects . Additionally, it can activate peroxisome proliferator-activated receptors (PPARs), influencing metabolic pathways and exhibiting hypoglycemic activity .
類似化合物との比較
1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione can be compared with other similar compounds such as:
Thiazolidin-2,4-dione: Known for its hypoglycemic and antimicrobial activities.
Imidazoles: These compounds share the imidazole ring structure and are widely used in pharmaceuticals and agrochemicals.
Thiazolidines: These compounds contain a sulfur atom in the ring and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-ynyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
1-methyl-3-prop-2-ynylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O2/c1-3-4-9-6(10)5-8(2)7(9)11/h1H,4-5H2,2H3 |
InChIキー |
NVOJDAAEQVEDCZ-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)N(C1=O)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



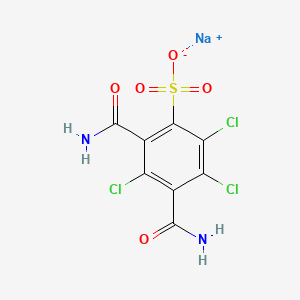

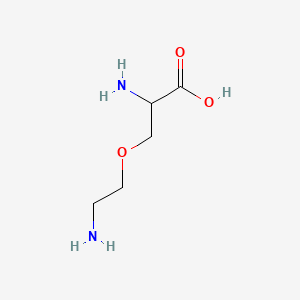

![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
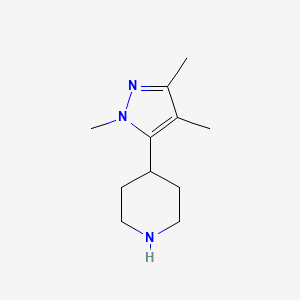
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
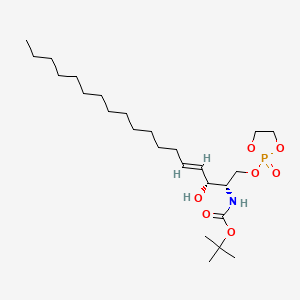

![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)
